DBCO-PEG1-NH-Boc

PROTAC linker optimization Click chemistry Physicochemical property screening

DBCO-PEG1-NH-Boc features a single glycol unit spacer (MW 491.58, LogP 2.6) that minimizes spatial separation between reactive sites, reducing conformational entropy (11 rotatable bonds) versus longer PEG variants. This compact, hydrophobic linker favors constrained binding geometries in PROTAC ternary complex formation and enhances membrane permeability. The Boc-protected amine remains intact during DBCO-azide SPAAC, enabling sequential bioconjugation strategies. Suitable for ADC linker design, fluorescent probe construction, and surface functionalization. Supplied as a white to off-white solid with ≥98% purity; soluble in DMSO, DCM, DMF.

Molecular Formula C28H33N3O5
Molecular Weight 491.6 g/mol
Cat. No. B8104296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG1-NH-Boc
Molecular FormulaC28H33N3O5
Molecular Weight491.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
InChIInChI=1S/C28H33N3O5/c1-28(2,3)36-27(34)30-17-19-35-18-16-29-25(32)14-15-26(33)31-20-23-10-5-4-8-21(23)12-13-22-9-6-7-11-24(22)31/h4-11H,14-20H2,1-3H3,(H,29,32)(H,30,34)
InChIKeyYZCZDGHHGDLMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DBCO-PEG1-NH-Boc Procurement and Identification: A Short-Chain, Boc-Protected Click Chemistry Linker


DBCO-PEG1-NH-Boc (CAS 2364591-77-3, molecular weight 491.58, formula C28H33N3O5) is a heterobifunctional linker comprising a dibenzocyclooctyne (DBCO) moiety for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a single-unit polyethylene glycol (PEG1) spacer, and a tert-butoxycarbonyl (Boc)-protected primary amine . Unlike its PEG4, PEG6, and PEG12 counterparts, the minimal PEG1 spacer confers a calculated LogP of 2.6, placing it at the more hydrophobic end of the DBCO-PEG-NH-Boc series, which directly influences solubility profiles and linker conformational flexibility . The compound is supplied as a white to off-white solid with ≥98% purity, requiring storage at -20°C and exhibiting solubility in DMSO, DCM, and DMF .

Why DBCO-PEG1-NH-Boc Cannot Be Casually Replaced by Longer-Chain DBCO-PEG-NH-Boc Analogs


The DBCO-PEG-NH-Boc series spans a wide range of physicochemical properties, yet these compounds are not functionally interchangeable. The PEG spacer length directly modulates three critical parameters for bioconjugation and linker design: (1) hydrophilicity as measured by LogP and topological polar surface area (tPSA), (2) steric accessibility and rotational freedom, and (3) solubility in aqueous versus organic media . DBCO-PEG1-NH-Boc, with its single ethylene glycol unit, occupies a distinct position characterized by minimal spatial separation between reactive groups and reduced aqueous solubility compared to PEG4 and PEG12 variants . This translates into differential behavior in PROTAC linker optimization, where spacer length influences ternary complex formation and degradation efficiency [1]. Additionally, while all members of this class undergo SPAAC with comparable kinetics driven by the shared DBCO core, the presence of a PEG spacer can influence effective reaction rates in antibody conjugates by 31 ± 16% [2]. Substituting DBCO-PEG1-NH-Boc with a longer PEG analog without adjusting reaction conditions or formulation may therefore alter conjugation outcomes and downstream functional performance.

DBCO-PEG1-NH-Boc Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Molecular Weight and Hydrophobicity Differentiation of DBCO-PEG1-NH-Boc Versus Longer PEG Spacer Analogs

DBCO-PEG1-NH-Boc exhibits the lowest molecular weight and highest calculated LogP among the DBCO-PEG-NH-Boc series, reflecting its minimal PEG1 spacer. Compared to DBCO-PEG4-NH-Boc, DBCO-PEG6-NH-Boc, and DBCO-PEG12-NH-Boc, the PEG1 variant shows a 21% to 50% reduction in molecular weight and a LogP increase from 1.9 (PEG6) to 2.6 [1]. This positions DBCO-PEG1-NH-Boc as the most hydrophobic member of the series, which affects solubility and may reduce non-specific hydrophobic interactions in aqueous bioconjugation environments. The topological polar surface area (tPSA) decreases correspondingly as PEG units decrease, with DBCO-PEG1-NH-Boc at 97 Ų compared to 143 Ų for the PEG6 variant .

PROTAC linker optimization Click chemistry Physicochemical property screening

Rotatable Bond Count as a Measure of Linker Flexibility: DBCO-PEG1-NH-Boc Versus DBCO-PEG6-NH-Boc

The number of rotatable bonds determines the conformational degrees of freedom in a linker, which can significantly influence PROTAC ternary complex formation and degradation efficiency. DBCO-PEG1-NH-Boc contains 11 rotatable bonds, representing a 58% reduction compared to DBCO-PEG6-NH-Boc (26 rotatable bonds) [1]. This lower rotatable bond count corresponds to a molecular complexity score of 824 for DBCO-PEG1-NH-Boc versus 1070 for the PEG6 variant [2]. The reduced conformational flexibility of the PEG1 spacer may confer advantages in applications requiring constrained spatial orientation or minimized entropic penalties during binding.

PROTAC linker design Conformational flexibility Molecular modeling

Solubility Profile and Formulation Considerations for DBCO-PEG1-NH-Boc

DBCO-PEG1-NH-Boc demonstrates solubility in organic solvents including DMSO, DCM, and DMF, as documented across multiple vendor specifications [1][2]. Unlike longer PEG variants (PEG4, PEG6, PEG12) which are engineered for enhanced aqueous solubility, the PEG1 spacer confers a more hydrophobic profile (LogP 2.6) that may limit water solubility to <1 mg/mL [3]. This contrasts with sulfo-DBCO derivatives, which incorporate sulfonate groups specifically to achieve water solubility for direct biological applications . The organic-phase solubility of DBCO-PEG1-NH-Boc makes it particularly suitable for synthetic workflows in DMSO or DCM prior to conjugation, but requires careful formulation (e.g., DMSO stock preparation with warming to 37°C and sonication) for applications requiring aqueous compatibility .

Bioconjugation Solvent compatibility Formulation development

SPAAC Kinetics of DBCO-PEG1-NH-Boc: Class-Level Reactivity with PEG Enhancement Effects

The DBCO moiety shared across the DBCO-PEG-NH-Boc series exhibits second-order rate constants for SPAAC in the range of 10⁻² to 1 M⁻¹s⁻¹, with DBCO-based reagents among the fastest cycloalkyne click chemistry tools available . While direct head-to-head kinetic data for DBCO-PEG1-NH-Boc versus DBCO-PEG4-NH-Boc is not available in the open literature, class-level studies on DBCO-antibody conjugates demonstrate that the presence of a PEG linker (PEG5) enhances reaction rates by 31 ± 16% compared to direct DBCO-antibody conjugates without PEG [1]. This class-level inference suggests that the PEG1 spacer in DBCO-PEG1-NH-Boc provides kinetic benefit over non-PEG DBCO reagents, while offering the minimal spacer length for applications where PEG bulk is undesirable. Reaction rate optimization depends additionally on buffer selection, with HEPES (pH 7) yielding rate constants of 0.55–1.22 M⁻¹s⁻¹, approximately 1.4- to 1.7-fold faster than PBS [2].

Click chemistry SPAAC kinetics Bioconjugation efficiency

Purity Specifications and Storage Stability of DBCO-PEG1-NH-Boc Across Suppliers

DBCO-PEG1-NH-Boc is consistently supplied at ≥98% purity across major vendors including Aladdin Scientific, Amerigo Scientific, BOC Sciences, and RX-8 [1][2]. Storage specifications are standardized at -20°C for long-term stability, with powder stability of 3 years at -20°C and 2 years at 4°C [3]. Stock solutions in DMSO are stable for 1 month at -20°C or 6 months at -80°C [4]. This stability profile is comparable to DBCO-PEG4-NH-Boc (also -20°C storage) [5]. The consistent ≥98% purity across suppliers reduces batch-to-batch variability concerns, while the Boc protecting group provides orthogonal protection that is stable under SPAAC conditions but cleavable under mild acid (TFA or HCl) for subsequent amine functionalization.

Reagent quality control Procurement specifications Stability testing

DBCO-PEG1-NH-Boc Optimal Use Cases: Where the PEG1 Spacer Delivers Decisive Advantage


PROTAC Linker Screening with Minimal PEG Spacer Length

DBCO-PEG1-NH-Boc serves as a short-linker candidate in PROTAC library synthesis where minimizing the spatial separation between the E3 ligase ligand and target protein ligand is hypothesized to enhance ternary complex formation. The compound's 11 rotatable bonds and compact PEG1 spacer (MW 491.58) reduce conformational entropy compared to PEG6 (26 rotatable bonds, MW 711.84) or PEG12 (MW 976.2) variants, potentially favoring constrained binding geometries [1]. Following Boc deprotection under mild acidic conditions (e.g., TFA in DCM), the liberated amine can be coupled to carboxylic acid-containing warheads or E3 ligase ligands using standard amide coupling reagents (EDC/NHS or HATU). The DBCO moiety subsequently enables copper-free SPAAC conjugation to azide-functionalized target-binding moieties, with reaction rates in the 10⁻² to 1 M⁻¹s⁻¹ range under optimized HEPES buffer conditions [2].

Antibody-Drug Conjugate (ADC) Intermediate with Orthogonal Protection

The Boc-protected amine of DBCO-PEG1-NH-Boc provides orthogonal protection that remains intact during SPAAC conjugation steps, enabling sequential functionalization strategies in ADC development . The PEG1 spacer offers minimal hydrophilicity (LogP 2.6) compared to longer PEG linkers, which may be advantageous for conjugates requiring reduced aqueous solubility or enhanced membrane permeability during cellular uptake studies. The DBCO group enables copper-free click chemistry with azide-modified antibodies or payloads, eliminating copper toxicity concerns for sensitive protein conjugates [1]. Post-conjugation Boc deprotection exposes a primary amine for further derivatization with fluorescent dyes, biotin, or additional payloads. The compound's solubility in DMSO, DCM, and DMF facilitates organic-phase synthesis prior to aqueous bioconjugation [2].

Fluorescent Probe and Biotinylation Reagent Synthesis

DBCO-PEG1-NH-Boc functions as a modular building block for constructing fluorescent probes and affinity tags. The Boc deprotection step yields DBCO-PEG1-amine, which can be directly conjugated to NHS-ester functionalized fluorophores (e.g., Cy3, Cy5, FITC) or biotin-NHS . The resulting DBCO-functionalized probes enable copper-free labeling of azide-modified biomolecules including proteins, oligonucleotides, and cell-surface glycans. The minimal PEG1 spacer (single ethylene glycol unit) minimizes fluorophore quenching that can occur with longer flexible linkers while providing sufficient separation to preserve DBCO reactivity. The class-level SPAAC rate enhancement of 31 ± 16% with PEG spacer inclusion (versus non-PEG DBCO conjugates) supports efficient labeling kinetics [1].

Surface Modification and Biomaterials Functionalization

The DBCO-PEG1-NH-Boc linker is suitable for functionalizing azide-modified surfaces including nanoparticles, polymer scaffolds, and biosensor chips. The Boc-protected amine enables subsequent conjugation of cargo molecules (drugs, imaging agents, targeting ligands) after surface immobilization via DBCO-azide SPAAC . The short PEG1 spacer minimizes the hydrophilic coating effect of longer PEG chains, which may be desirable when preserving surface hydrophobicity or minimizing non-specific protein adsorption resistance. The compound's stability under ambient shipping conditions and -20°C long-term storage (3 years powder stability) supports reliable procurement for materials science applications [1].

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